4-(2-methoxyethylamino)-N-[4-[methyl(phenyl)carbamoyl]phenyl]-3-nitrobenzamide
Overview
Description
4-(2-methoxyethylamino)-N-[4-[methyl(phenyl)carbamoyl]phenyl]-3-nitrobenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a nitrobenzamide core substituted with methoxyethyl and methyl(phenyl)amino groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methoxyethylamino)-N-[4-[methyl(phenyl)carbamoyl]phenyl]-3-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Amidation: The nitrobenzene derivative is then subjected to amidation with 4-aminobenzamide to form the nitrobenzamide core.
Substitution: The methoxyethyl group is introduced through a nucleophilic substitution reaction using 2-methoxyethylamine.
Coupling: The final step involves coupling the methyl(phenyl)amino group to the benzamide core using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(2-methoxyethylamino)-N-[4-[methyl(phenyl)carbamoyl]phenyl]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The methoxyethyl and methyl(phenyl)amino groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), sodium borohydride (NaBH4).
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution Reagents: Alkyl halides, acyl chlorides, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups to the benzamide core.
Scientific Research Applications
4-(2-methoxyethylamino)-N-[4-[methyl(phenyl)carbamoyl]phenyl]-3-nitrobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug discovery and development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-methoxyethylamino)-N-[4-[methyl(phenyl)carbamoyl]phenyl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **4-[(2-methoxyethyl)amino]-N-(4-{[methyl(phenyl)amino]carbonyl}phenyl)-3-nitrobenzene
- **4-[(2-methoxyethyl)amino]-N-(4-{[methyl(phenyl)amino]carbonyl}phenyl)-3-aminobenzamide
- **4-[(2-methoxyethyl)amino]-N-(4-{[methyl(phenyl)amino]carbonyl}phenyl)-3-hydroxybenzamide
Uniqueness
The uniqueness of 4-(2-methoxyethylamino)-N-[4-[methyl(phenyl)carbamoyl]phenyl]-3-nitrobenzamide lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the synthesis of complex organic molecules and the study of biochemical pathways.
Properties
IUPAC Name |
4-(2-methoxyethylamino)-N-[4-[methyl(phenyl)carbamoyl]phenyl]-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O5/c1-27(20-6-4-3-5-7-20)24(30)17-8-11-19(12-9-17)26-23(29)18-10-13-21(25-14-15-33-2)22(16-18)28(31)32/h3-13,16,25H,14-15H2,1-2H3,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJFAPOUSLRDHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)NCCOC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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